3-(Aminomethyl)pyridin-4-ol is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group and a hydroxymethyl group at the 3 and 4 positions, respectively. Its molecular formula is , and it has a molar mass of approximately 138.17 g/mol. The compound exhibits both basic and acidic properties due to the presence of the amino and hydroxyl groups, making it versatile in various
Research indicates that 3-(Aminomethyl)pyridin-4-ol exhibits various biological activities:
Several synthesis methods have been developed for 3-(Aminomethyl)pyridin-4-ol:
3-(Aminomethyl)pyridin-4-ol has several applications:
Interaction studies highlight the compound's potential in medicinal chemistry:
Several compounds share structural similarities with 3-(Aminomethyl)pyridin-4-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Aminomethylpyridine | Pyridine with amino at C2 | Exhibits different biological activity profiles. |
| 4-Aminomethylpyridine | Pyridine with amino at C4 | Similar reactivity but varies in biological efficacy. |
| 3-Hydroxymethylpyridine | Hydroxymethyl at C3 | Lacks amino functionality; different reactivity. |
| 5-Aminomethylpyridine | Amino at C5 | Potentially different pharmacological profiles. |
The unique combination of an amino group at position 3 and a hydroxymethyl group at position 4 distinguishes 3-(Aminomethyl)pyridin-4-ol from its analogs. This specific arrangement enhances its biological activity and versatility in